

Unexpected effects of BMS-191095 hydrochloride in experiments

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Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

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Technical Support Center: BMS-191095 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of **BMS-191095 hydrochloride** in research settings. It is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.

Frequently Asked Questions (FAQs)

Q1: My experiment shows no cardioprotective or neuroprotective effect with BMS-191095. What could be the reason?

A1: Several factors could contribute to a lack of efficacy. One critical aspect is the timing of administration. Studies have shown that the neuroprotective effects of BMS-191095 are observed when it is administered 24 hours before an ischemic event, but not when given only 30 or 60 minutes prior.^[1] This suggests that the protective mechanism may involve a preconditioning effect that requires time to develop. Additionally, ensure that the compound has been properly stored and that the concentration used is appropriate for your experimental model. The protective effects of BMS-191095 are mediated by the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, and these effects can be abolished by mitoKATP inhibitors.^{[1][2]}

Q2: I observed a modest and unexpected change in cerebral blood flow in my in vivo model. Is this a known off-target effect of BMS-191095?

A2: There is a documented instance where BMS-191095, similar to the vehicle control, caused an "unexplained but modest reduction" in cerebral blood flow (CBF).[1] This effect is not fully characterized and may be model-dependent. It is crucial to have a vehicle-treated control group to differentiate the compound's effect from that of the vehicle. BMS-191095 is generally considered to have minimal hemodynamic side effects, which is a key feature of its selectivity.[2][3]

Q3: I am trying to block the effects of BMS-191095 with glyburide or 5-hydroxydecanoate (5-HD), but I am not seeing any inhibition. Why might this be happening?

A3: The timing of antagonist administration is crucial. For instance, in studies on human platelet aggregation, the inhibitory effects of glyburide and 5-HD were only observed when the platelets were pre-treated with the antagonist for 30 minutes before the addition of BMS-191095.[4] Adding the antagonist immediately before BMS-191095 had no effect.[4] Ensure your experimental protocol includes a sufficient pre-incubation period with the antagonist to allow for it to bind to the mitoKATP channels.

Q4: Does BMS-191095 induce the production of reactive oxygen species (ROS) like other mitochondrial-acting compounds?

A4: No, and this is a key feature of its mechanism. Unlike some other mitoKATP channel openers such as diazoxide, BMS-191095 has been shown to depolarize mitochondria without increasing the production of reactive oxygen species (ROS).[5][6] In fact, long-term treatment with BMS-191095 has been associated with decreased basal ROS generation.[6] If you observe an increase in ROS, it may be due to other factors in your experimental system or potential contamination.

Q5: I am studying cardiomyocytes and was not expecting to see effects on other cell types. Are there any other known systemic effects of BMS-191095?

A5: Yes, beyond its well-documented cardioprotective and neuroprotective effects, BMS-191095 has been shown to inhibit human platelet aggregation.[4] This effect is also mediated by the opening of mitoKATP channels.[4] Researchers should be aware of this dual mechanism

of action, especially in in vivo models where both cardiomyocytes and platelets could be affected.

Troubleshooting Guides

Issue 1: Inconsistent or No Cardioprotective Effect Observed

Potential Cause	Troubleshooting Step	Expected Outcome
Incorrect Timing of Administration	For preconditioning studies, administer BMS-191095 at least 24 hours prior to the ischemic insult.	The preconditioning effect is established, leading to observable cardioprotection.
Compound Degradation	Ensure proper storage of BMS-191095 hydrochloride (typically at -20°C for solid form). Prepare fresh solutions for each experiment.	The compound retains its activity, leading to consistent results.
Suboptimal Concentration	Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model. Efficacious plasma concentrations in vivo have been reported to be in the range of 0.3 to 1.0 μM . [3]	The effective concentration for cardioprotection in your model is identified.
Presence of Antagonists	Ensure that no components of your experimental media or other administered compounds are known mitoKATP channel blockers.	The effect of BMS-191095 is not masked by unintended antagonism.

Issue 2: Unexpected Off-Target Effects

Potential Cause	Troubleshooting Step	Expected Outcome
High Concentration	Although highly selective, very high concentrations may lead to off-target effects. Lower the concentration to within the recommended effective range.	The observed off-target effects are minimized or eliminated, while the desired on-target effects are maintained.
Vehicle-Related Effects	Always include a vehicle-only control group to account for any effects of the solvent. The modest reduction in CBF, for example, was also observed with the vehicle. ^[1]	Effects specific to BMS-191095 can be clearly distinguished from those of the vehicle.
Model-Specific Responses	The response to BMS-191095 may vary between different cell lines or animal strains. Characterize the baseline response of your specific model.	A better understanding of the compound's effect in your specific experimental context.

Data Presentation

Table 1: In Vitro Efficacy of **BMS-191095 Hydrochloride**

Parameter	Value	Reference
EC25 for increasing time to ischemic contracture (rat hearts)	1.5 μ M	[7]
K1/2 for opening cardiac mitochondrial KATP	83 nM	[7]
IC50 for inhibition of collagen-induced platelet aggregation	63.9 μ M	[4]
IC50 for inhibition of thrombin-induced platelet aggregation	104.8 μ M	[4]

Table 2: In Vivo Efficacy and Safety of **BMS-191095 Hydrochloride**

Parameter	Value	Reference
ED25 for infarct size reduction (anesthetized dogs)	0.4 mg/kg i.v.	[3]
Efficacious Plasma Concentrations	0.3 to 1.0 μ M	[3]
Effect on Peripheral or Coronary Hemodynamics	None observed	[3]
Proarrhythmic Effects	None observed	[3]

Experimental Protocols

Protocol 1: Assessment of Cardioprotection in Isolated Rat Hearts

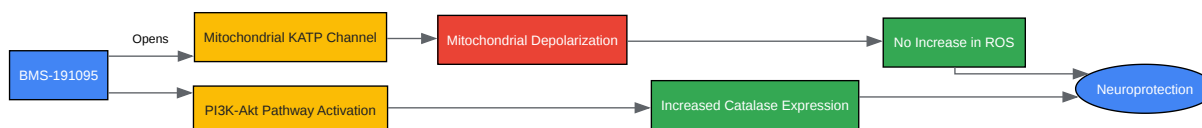
- Isolate rat hearts and perfuse via Langendorff apparatus.
- Administer **BMS-191095 hydrochloride** at the desired concentration (e.g., 1.5 μ M) for a specified period before inducing ischemia.
- Induce global ischemia for 25 minutes.

- Reperfuse the heart for 30 minutes.
- Measure outcomes such as time to onset of ischemic contracture, post-ischemic recovery of function, and lactate dehydrogenase release.[7]

Protocol 2: Inhibition of Human Platelet Aggregation

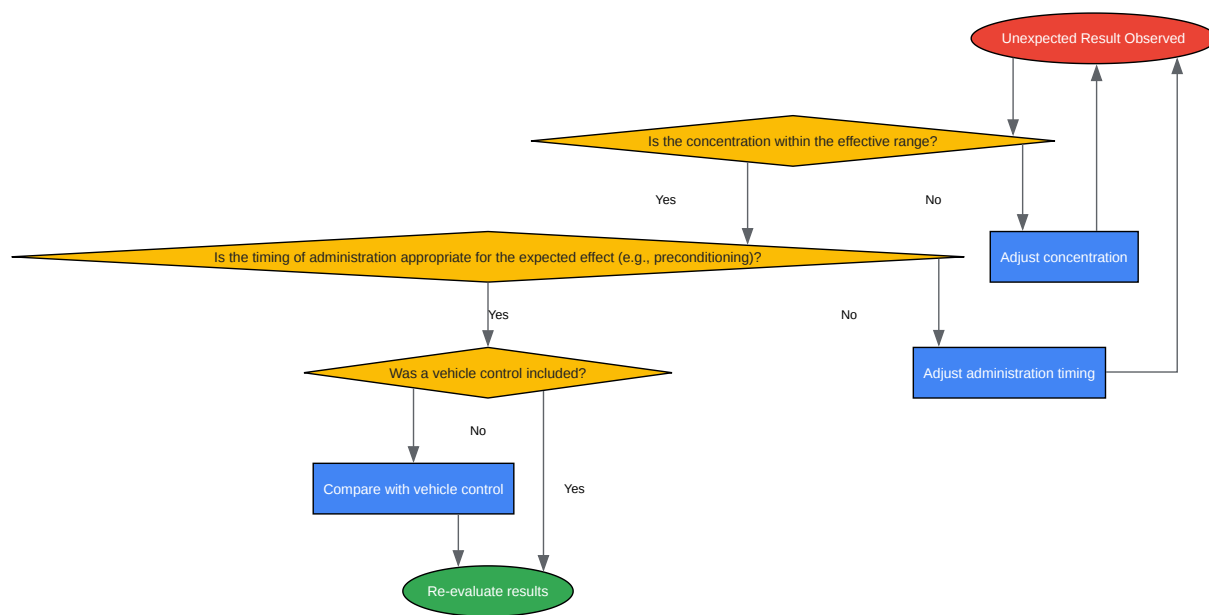
- Prepare washed human platelets.
- For antagonist studies, pre-incubate platelets with glyburide (1 μ M) or 5-HD (100 μ M) for 30 minutes.[4]
- Add **BMS-191095 hydrochloride** at various concentrations.
- Induce platelet aggregation with collagen or thrombin.
- Measure the inhibition of aggregation using a platelet aggregometer.

Visualizations



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Caption: Signaling pathway of BMS-191095-induced neuroprotection.



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Caption: Troubleshooting workflow for unexpected experimental results.

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